methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid molecule featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 4-methyl-1,3-thiazole-5-carboxylate moiety. Key structural attributes include:
- Substituents: A methyl ester group at position 5 of the thiazole ring, a methyl group at position 4 of the thiazole, and a 7-methyl substituent on the chromeno-pyrrol system. The phenyl ring at position 1 of the chromeno-pyrrol is modified with a methylsulfanyl (SCH₃) group at the para position.
- Synthetic relevance: The compound shares structural motifs with bioactive molecules, particularly kinase inhibitors and antimicrobial agents, as seen in related chromeno-pyrrol derivatives .
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 4-methyl-2-[7-methyl-1-(4-methylsulfanylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S2/c1-12-5-10-17-16(11-12)20(28)18-19(14-6-8-15(33-4)9-7-14)27(23(29)21(18)32-17)25-26-13(2)22(34-25)24(30)31-3/h5-11,19H,1-4H3 |
InChI Key |
QPMDFWDPDXOHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromeno-pyrrol intermediate, which is then functionalized with the thiazole and methylsulfanyl phenyl groups. The key steps in the synthesis include:
Formation of the Chromeno-Pyrrol Intermediate: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol ring system.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thioamide or a related compound.
Attachment of the Methylsulfanyl Phenyl Group: This step involves the use of a methylsulfanyl phenyl halide in a nucleophilic substitution reaction to attach the methylsulfanyl phenyl group to the chromeno-pyrrol intermediate.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromeno-pyrrol ring system can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate exhibit significant anticancer activity. The structural features of this compound suggest potential interactions with cancer cell pathways. In particular, studies have shown that derivatives with thiazole and chromene moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Antioxidant Activity
The compound's structure may confer antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. Preliminary in vitro studies suggest that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent for diseases related to oxidative stress .
Anti-inflammatory Effects
In silico docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor. This enzyme is involved in the inflammatory response and is a target for anti-inflammatory drugs. The ability of this compound to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory therapies .
Agricultural Applications
Pesticidal Activity
Compounds with thiazole and chromene structures have been studied for their pesticidal properties. This compound may exhibit insecticidal or fungicidal activity due to its complex molecular structure. Research into similar compounds has shown promise in controlling agricultural pests and pathogens while minimizing environmental impact .
Material Science
Polymeric Applications
The unique chemical structure of this compound suggests potential applications in polymer science. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research has indicated that incorporating bioactive compounds into polymers can lead to the development of smart materials with self-healing or antimicrobial properties .
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the thiazole and chromeno-pyrrol rings, may allow it to bind to these targets and modulate their activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, supported by empirical data and computational analyses.
Table 1: Structural and Functional Comparison
Key Observations
Halogen substituents (e.g., Cl, F) in triazole-thiazole hybrids () correlate with increased cytotoxicity, suggesting that the target’s SCH₃ group may offer a balance between potency and selectivity .
Core Structure Implications: The chromeno-pyrrol-3,9-dione core in the target compound is structurally distinct from triazole-pyrazole () or triazole-pyrrole () systems. This core may confer unique π-π stacking interactions in protein binding pockets, as inferred from crystallographic studies of isostructural fluorophenyl derivatives . Thiazole vs. Triazole: The thiazole ring in the target compound provides a rigid, electron-deficient heterocycle, contrasting with the more flexible triazole systems in . This rigidity may influence binding kinetics in enzyme inhibition .
Synthetic and Analytical Considerations: The target compound’s synthesis likely parallels methods for ChemDiv 6391-0273, involving Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-(methylsulfanyl)phenyl) and esterification for the carboxylate moiety .
Computational Predictions: Molecular docking of triazole-thiol derivatives () indicates that sulfur-containing groups (e.g., SCH₃) form strong van der Waals interactions with hydrophobic enzyme pockets. This supports the hypothesis that the target compound’s SCH₃ group may enhance binding to kinases or proteases . ADME predictions for similar chromeno-pyrrol derivatives suggest moderate metabolic stability (t₁/₂ ~2–4 hours in vitro), with ester hydrolysis as a primary degradation pathway .
Biological Activity
The compound methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazole and related compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess moderate to good antibacterial effects against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Staphylococcus aureus | 20 |
| 5b | Escherichia coli | 18 |
| 5c | Klebsiella pneumoniae | 22 |
| 5d | Pseudomonas aeruginosa | 15 |
These results indicate that compounds similar to this compound may also exhibit comparable antimicrobial properties.
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory prostaglandins. This selectivity suggests that these compounds could serve as effective anti-inflammatory agents with fewer side effects compared to non-selective COX inhibitors like indomethacin .
Table 2: COX-2 Inhibition by Thiazole Derivatives
| Compound | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 7a | 85 | 10 |
| 7b | 78 | 8 |
| 7c | 90 | 12 |
Case Study: Synthesis and Evaluation
A significant study focused on the synthesis of thiazole derivatives indicated that modifications in the thiazole structure could enhance biological activity. Researchers synthesized various derivatives and evaluated their antimicrobial and anti-inflammatory properties through in vitro assays, confirming the presence of promising candidates for further development .
Case Study: Molecular Modeling Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in inflammation and microbial resistance. These studies provide insights into the binding affinities and potential mechanisms of action for this compound against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
